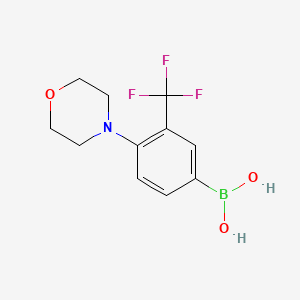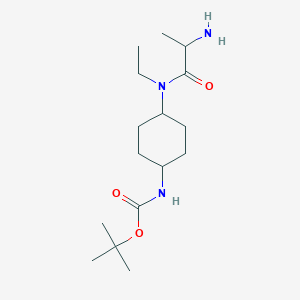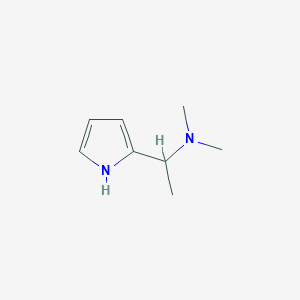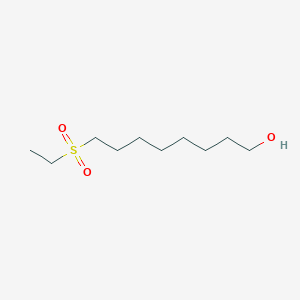
8-(Ethylsulfonyl)octan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Ethylsulfonyl)octan-1-ol is an organic compound with the molecular formula C10H22O3S It is a derivative of octanol, where an ethylsulfonyl group is attached to the eighth carbon of the octane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Ethylsulfonyl)octan-1-ol can be achieved through several methods. One common approach involves the sulfonation of octanol derivatives. The reaction typically involves the use of ethylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
8-(Ethylsulfonyl)octan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The ethylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 8-(Ethylsulfonyl)octanoic acid.
Reduction: Formation of 8-(Ethylthio)octan-1-ol.
Substitution: Formation of various substituted octanol derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
8-(Ethylsulfonyl)octan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 8-(Ethylsulfonyl)octan-1-ol involves its interaction with specific molecular targets. The ethylsulfonyl group can participate in hydrogen bonding and electrostatic interactions with biological molecules, potentially affecting their function. The hydroxyl group can also form hydrogen bonds, influencing the compound’s solubility and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Octanol: A simple fatty alcohol with the molecular formula C8H18O.
8-(Methylsulfonyl)octan-1-ol: Similar structure with a methylsulfonyl group instead of an ethylsulfonyl group.
8-(Ethylsulfonyl)decan-1-ol: Similar structure with a longer carbon chain.
Uniqueness
8-(Ethylsulfonyl)octan-1-ol is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical properties and reactivity compared to other octanol derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C10H22O3S |
|---|---|
Molekulargewicht |
222.35 g/mol |
IUPAC-Name |
8-ethylsulfonyloctan-1-ol |
InChI |
InChI=1S/C10H22O3S/c1-2-14(12,13)10-8-6-4-3-5-7-9-11/h11H,2-10H2,1H3 |
InChI-Schlüssel |
KNGJEUPVEKZNNG-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)CCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2',4'-Difluoro-3-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14772717.png)
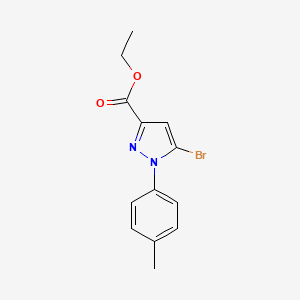


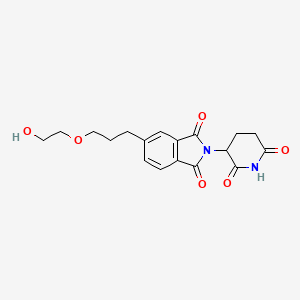

![2,5-dioxopyrrolidin-1-yl (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoate](/img/structure/B14772775.png)
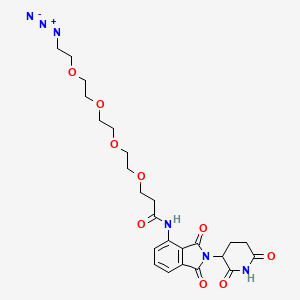
![2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14772797.png)
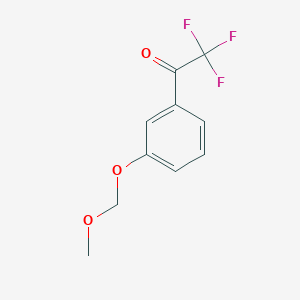
![tris[[oxo(oxobismuthanyloxy)germyl]oxy]bismuthane](/img/structure/B14772805.png)
